REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[C:5]([Cl:8])=[N:6][CH:7]=1.[OH-].[Na+]>Cl>[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([Cl:8])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
41.3 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
SnCl2 dihydrate
|
Quantity
|
124 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The RM was stirred for 24 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled with an ice-bath
|
Type
|
ADDITION
|
Details
|
then poured on ice
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in EtOAc
|
Type
|
CUSTOM
|
Details
|
water and the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |